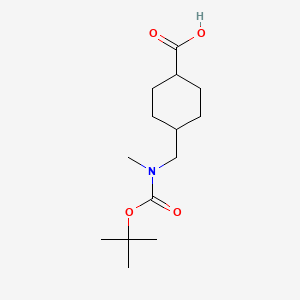

Boc-N-methyl-tranexamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid typically involves the protection of the amino group of tranexamic acid with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to obtain a high-purity product suitable for further applications .

Analyse Des Réactions Chimiques

Types of Reactions

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Oxidation and Reduction: The cyclohexane ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized or reduced forms of the cyclohexane ring .

Applications De Recherche Scientifique

Pharmaceutical Development

Boc-N-methyl-tranexamic acid plays a significant role in the synthesis of antifibrinolytic agents. These agents are crucial for managing bleeding disorders such as menorrhagia and trauma-induced hemorrhage. The compound acts by inhibiting plasminogen activation, thereby reducing fibrinolysis and subsequent blood loss during surgical procedures and in patients with bleeding disorders .

Key Findings:

- Menorrhagia Treatment: Clinical studies indicate that tranexamic acid can reduce menstrual blood loss by approximately 50% in women suffering from menorrhagia .

- Trauma Management: In trauma settings, the administration of tranexamic acid has been associated with reduced in-hospital mortality rates among patients experiencing significant hemorrhage .

Biochemical Research

In biochemical research, this compound is utilized to explore the mechanisms underlying blood coagulation and fibrinolysis. It aids researchers in understanding how these processes can be manipulated for therapeutic benefits.

Applications:

- Mechanistic Studies: Researchers employ this compound to study the interactions between plasminogen and fibrin, contributing to the development of novel therapeutic strategies for coagulation disorders .

Cosmetic Formulations

The compound's properties extend to the cosmetic industry, where it is used in formulations aimed at improving skin tone and reducing hyperpigmentation. Its ability to inhibit excessive fibrinolysis can also support skin healing processes.

Applications:

- Skincare Products: this compound is incorporated into creams and serums designed to target skin discoloration and enhance overall complexion .

Diagnostic Applications

This compound can be employed in diagnostic assays to measure fibrinolytic activity. This application is vital for clinical diagnostics, particularly in assessing patients' coagulation status prior to surgical interventions.

Key Insights:

- Clinical Diagnostics: The compound's role in measuring fibrinolytic activity provides essential data that can inform treatment decisions in various clinical settings .

Drug Delivery Systems

Recent research has explored this compound's potential in developing targeted drug delivery systems. By enhancing the efficacy and safety of therapeutic agents, this application could lead to improved patient outcomes.

Research Highlights:

- Targeted Delivery: Studies indicate that formulations incorporating this compound may improve the pharmacokinetic properties of existing drugs, allowing for more effective treatment regimens .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of antifibrinolytic agents for bleeding disorders | Reduces blood loss during surgical procedures |

| Biochemical Research | Studies on blood coagulation mechanisms | Advances understanding of coagulation disorders |

| Cosmetic Formulations | Used in skincare products for hyperpigmentation reduction | Improves skin tone and healing |

| Diagnostic Applications | Assays to measure fibrinolytic activity | Informs treatment decisions |

| Drug Delivery Systems | Enhances efficacy and safety of therapeutic agents | Improves patient outcomes |

Case Studies

- Menorrhagia Management: A clinical trial involving women with menorrhagia demonstrated that those treated with tranexamic acid experienced a significant reduction in menstrual blood loss compared to those receiving placebo treatments .

- Trauma Care: A retrospective analysis of trauma patients showed that early administration of tranexamic acid significantly lowered the risk of in-hospital mortality across various trauma phenotypes, underscoring its importance in emergency care settings .

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of plasminogen activation, which prevents the breakdown of fibrin clots. The Boc protecting group ensures the stability of the compound during synthesis and allows for selective deprotection under specific conditions. The molecular targets include plasminogen and its activators, which are involved in the fibrinolytic pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tranexamic Acid: The parent compound, widely used for its antifibrinolytic properties.

Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action.

ε-Aminocaproic Acid: A structural analog with similar applications in medicine.

Uniqueness

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid is unique due to its Boc protecting group, which provides stability and allows for selective reactions during synthesis. This makes it a valuable intermediate in the production of high-purity tranexamic acid and related compounds .

Propriétés

Formule moléculaire |

C14H25NO4 |

|---|---|

Poids moléculaire |

271.35 g/mol |

Nom IUPAC |

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17) |

Clé InChI |

HCDBMQKQNARMBU-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N(C)CC1CCC(CC1)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.